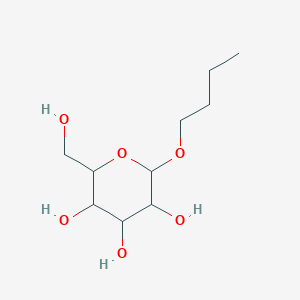

Butyl-a-D-glucopyranoside

説明

Significance of Glucopyranoside Derivatives in Contemporary Carbohydrate Chemistry and Glycobiology

Glucopyranoside derivatives are central to the fields of carbohydrate chemistry and glycobiology. These molecules, which consist of a glucose unit linked to another chemical species via a glycosidic bond, play crucial roles in numerous biological processes. They are fundamental components of living organisms, involved in everything from energy storage and structural integrity to cell-cell recognition and signaling.

In medicinal chemistry, the modification of glucopyranoside structures has led to the development of novel therapeutic agents. ajchem-a.comajchem-a.com By attaching various functional groups to the glucose core, scientists can create derivatives with enhanced biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties. ajchem-a.comajchem-a.comnih.gov The strategic acylation of carbohydrates is a key method for protecting hydroxyl groups and synthesizing derivatives with desired functionalities. banglajol.info The introduction of aromatic or heterocyclic moieties can further enhance the biological potential of these molecules. nih.gov

The study of carbohydrate derivatives like methyl α-D-glucopyranoside (MDGP) has provided insights into their potential as antibacterial and antifungal agents. ajchem-a.comajchem-a.com Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to predict the biological activities of these derivatives and understand their interactions with target proteins. ajchem-a.comajchem-a.com

Academic Context and Research Trajectory of Butyl-α-D-glucopyranoside

The research trajectory of Butyl-α-D-glucopyranoside has been multifaceted, with significant efforts dedicated to its synthesis and characterization. A key area of investigation has been its enzymatic synthesis, which offers a greener and more specific alternative to traditional chemical methods.

Enzymatic synthesis is often carried out using β-glucosidase enzymes that catalyze the condensation of D-glucose with butanol. These reactions are typically performed in biphasic aqueous-organic systems to improve substrate solubility and minimize unwanted side reactions. The use of cosolvents like acetone (B3395972) has been explored to further enhance the reaction efficiency. frontiersin.org

Cyclodextrin (B1172386) glucanotransferases (CGTases) have also been successfully employed for the synthesis of Butyl-α-D-glucopyranoside. mdpi.com These enzymes can effectively glucosylate alcohols, including tertiary alcohols like tert-butanol, to produce the corresponding glucosides with significant yields. mdpi.comfranciscoploulab.eu The resulting Butyl-α-D-glucopyranoside exhibits surfactant properties, making it useful in various formulations. mdpi.com

Beyond its synthesis, research has focused on the compound's role as a substrate in enzymatic reactions. It serves as an acceptor in transglycosylation reactions catalyzed by enzymes like CGTases. Furthermore, its ability to solubilize membrane proteins without causing denaturation has made it a valuable tool in biological research for studying protein structure and function. Molecular modeling studies have also provided insights into the conformational preferences of Butyl-α-D-glucopyranoside, which influence its physical and chemical properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZANQLIRVMZFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559779 | |

| Record name | Butyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25320-93-8 | |

| Record name | Butyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Methodological Investigations in the Synthesis of Butyl α D Glucopyranoside

Enzymatic Synthesis Approaches

Enzymatic synthesis of alkyl glycosides, including Butyl-α-D-glucopyranoside, is primarily achieved through two main pathways: direct condensation of a sugar with an alcohol (reverse hydrolysis) or the transfer of a glycosyl moiety from a donor substrate to an alcohol (transglycosylation). frontiersin.org Glycoside hydrolases are the key biocatalysts in these processes, valued for their ability to form glycosidic bonds with high stereo- and regioselectivity under gentle reaction conditions. frontiersin.orgd-nb.info

The direct enzymatic glycosidation of D-glucose with n-butanol represents a primary route for synthesizing butyl glucoside. researchgate.net This reaction is typically catalyzed by glucosidases, such as β-glucosidase, which function in reverse. In this "reverse hydrolysis" approach, the enzyme catalyzes the condensation of glucose and butanol. researchgate.net To shift the reaction equilibrium toward synthesis and away from hydrolysis, these reactions are often conducted in systems with low water activity. frontiersin.org A common strategy involves using a biphasic aqueous-organic system, where n-butanol serves as both a substrate and the organic phase, which helps to minimize water-dependent side reactions. frontiersin.org

Transglycosylation is a powerful enzymatic method that involves the transfer of a glycosyl group from a donor molecule to an acceptor, in this case, n-butanol. researchgate.net This process is catalyzed by glycoside hydrolases, which, under specific conditions, favor the alcoholysis reaction (transfer to an alcohol) over hydrolysis (transfer to water). nih.govmdpi.com This approach can lead to higher yields compared to reverse hydrolysis, as it is not limited by the same thermodynamic constraints. d-nb.info Various enzymes from the glycoside hydrolase family, including Cyclodextrin (B1172386) Glucanotransferases (CGTases) and amylases, have been effectively used for this purpose. mdpi.comgoogle.com

Cyclodextrin glucanotransferases (CGTases, EC 2.4.1.19) are a class of enzymes within the α-amylase family that excel at transglycosylation reactions. mdpi.com They catalyze the transfer of glucose units from donor substrates like starch or cyclodextrins to acceptor molecules such as alcohols. mdpi.comsciepub.com

In a notable study, CGTases from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 were found to effectively glycosylate tert-butanol, a tertiary alcohol, demonstrating the versatility of these enzymes. mdpi.comfranciscoploulab.eu Using partially hydrolyzed starch as the glucose donor, the reaction yielded a significant amount of tert-butyl-α-D-glucoside as the main product, alongside a smaller quantity of tert-butyl-α-D-maltoside. mdpi.comresearchgate.net The total yield of transglucosylation reached approximately 44%, producing 13 g/L of the target glucoside. mdpi.comfranciscoploulab.eufranciscoploulab.eu This research highlights the potential of CGTases for producing alkyl-α-D-glucosides under mild, aqueous conditions. mdpi.com

| Enzyme Source | Glycosyl Donor | Acceptor | Major Product | Minor Product | Total Yield |

|---|---|---|---|---|---|

| Thermoanaerobacter sp. | Partially Hydrolyzed Starch | tert-Butanol | tert-Butyl-α-D-glucoside | tert-Butyl-α-D-maltoside | ~44% |

| T. thermosulfurigenes EM1 | Partially Hydrolyzed Starch | tert-Butanol | tert-Butyl-α-D-glucoside | tert-Butyl-α-D-maltoside | ~44% |

β-Glucosidase (EC 3.2.1.21) from bitter almonds is another well-studied enzyme for the synthesis of butyl glucosides. nih.govcreative-enzymes.com It can catalyze both direct glycosidation and transglycosylation reactions. researchgate.netfigshare.com

One innovative approach involves a two-step enzymatic process. figshare.com In the first step, n-butyl-β-D-glucoside (BG) is synthesized via the reverse hydrolysis capability of immobilized β-glucosidase, achieving a high yield of 78.04%. In the second step, this newly synthesized BG is used as a glucosyl donor to transfer the glucose moiety to a different acceptor molecule, tyrosol, in a transglucosylation reaction. figshare.com This demonstrates the dual functionality of the enzyme and its utility in producing more complex glycosides.

The direct synthesis of butyl glucoside using β-glucosidase from bitter almonds has also been the focus of optimization studies. nih.gov

| Step | Reaction Type | Substrates | Product | Yield | Product Concentration |

|---|---|---|---|---|---|

| 1 | Reverse Hydrolysis | D-Glucose, n-Butanol | n-Butyl-β-D-glucoside (BG) | 78.04% ± 2.2% | 0.23 ± 0.015 M |

| 2 | Transglucosylation | BG, Tyrosol | Salidroside | 39.04% ± 1.25% | 0.59 ± 0.02 M |

α-Amylases (E.C. 3.2.1.1), like CGTases, are retaining glycosidases that can catalyze transglycosylation reactions, specifically alcoholysis, to form alkyl glycosides. mdpi.com While their natural function is the hydrolysis of starch, they can transfer a glucosyl residue to an alcohol if it is present as an alternative nucleophile. mdpi.com For these reactions to be significant, a high concentration of the alcohol acceptor and low water activity are generally required to favor alcoholysis over hydrolysis. mdpi.com

Research into the thermostable α-amylase from Thermotoga maritima has explored the use of Deep Eutectic Solvents (DES) as a novel reaction medium to enhance the synthesis of alkyl glycosides. mdpi.com While the enzyme showed deactivation in pure DES, using DES as a cosolvent was found to modulate the enzyme's hydrolytic and alcoholytic activity. At certain concentrations, the DES had a more detrimental effect on hydrolysis than on alcoholysis, thereby increasing the alcoholysis/hydrolysis ratio and favoring the synthesis of the desired alkyl glycoside. mdpi.com This solvent engineering strategy represents a promising avenue for improving the yields of α-amylase-catalyzed transglycosylation. mdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the enzymatic synthesis of Butyl-α-D-glucopyranoside. Key parameters that are frequently investigated include temperature, pH, substrate concentrations, enzyme concentration, and the water/butanol ratio. nih.gov

Response surface methodology (RSM) has been effectively employed to optimize the synthesis of butyl glucoside catalyzed by β-glucosidase from bitter almonds. nih.gov This statistical approach allows for the modeling and analysis of the effects of multiple variables simultaneously. A study identified the following optimal conditions: a temperature of 44.7°C, a water/butanol volume ratio of 17.6%, a glucose concentration of 199.2 g/L, and an enzyme concentration of 2.5 g/L. Under these conditions, a maximum butyl glucoside concentration of 41.6 g/L was achieved. nih.gov

The use of cosolvents has also been explored to improve synthesis. In the synthesis of butyl-β-galactoside, a similar alkyl glycoside, adding acetone (B3395972) as a cosolvent created a single-phase system that significantly increased the concentration of butanol in the reaction phase and reduced water activity. frontiersin.org This strategy led to a remarkably high yield of 0.98 mol/mol at 30°C, demonstrating the profound impact of the reaction medium composition on synthesis efficiency. frontiersin.org

| Parameter | Optimal Value |

|---|---|

| Temperature | 44.7 °C |

| Water/Butanol Volume Ratio | 17.6% |

| Glucose Concentration | 199.2 g/L |

| Enzyme Concentration | 2.5 g/L |

| Resulting Product Concentration | 41.6 g/L |

Optimization of Enzymatic Synthesis Parameters

Application of Response Surface Methodology (RSM)

Response Surface Methodology (RSM) has proven to be a valuable statistical tool for optimizing the enzymatic synthesis of butyl glucoside. nih.gov This methodology allows for the systematic investigation of multiple operational variables and their interactions, leading to the identification of optimal reaction conditions for maximizing product yield.

The optimal conditions determined through RSM for achieving a maximum butyl glucoside concentration of 41.6 g/L were:

Temperature: 44.7°C

Water/Butanol Volume Ratio: 17.6%

Glucose Concentration: 199.2 g/L

Enzyme Concentration: 2.5 g/L nih.gov

The validity of the model was confirmed by the strong agreement between the predicted and experimentally measured data under these optimal conditions, and the process was successfully scaled up to a laboratory pilot scale. nih.gov RSM has also been effectively used to optimize the synthesis of other esters, such as butyl butyrate, by evaluating parameters like temperature, substrate molar ratio, and enzyme content. researchgate.net The application of RSM provides a robust framework for process optimization, leading to enhanced efficiency in the synthesis of Butyl-α-D-glucopyranoside and related compounds. rsc.orgscirp.org

Role of Enzyme Immobilization in Process Efficiency

Enzyme immobilization is a critical strategy for enhancing the efficiency and economic viability of Butyl-α-D-glucopyranoside synthesis. Immobilizing enzymes on solid supports offers several advantages, including facile recovery and reuse of the biocatalyst, which is often a significant cost factor in the production process. researchgate.net Furthermore, immobilization can lead to improved enzyme stability, particularly thermal stability, and can sometimes alter the enzyme's selectivity and reduce product inhibition. researchgate.net

Various materials have been explored as supports for enzyme immobilization, including:

Polyvinylidene difluoride (PVDF) hollow fiber membranes researchgate.net

Mesoporous activated carbon nih.gov

Silica (B1680970) nanoparticles nih.gov

Carrageenan nih.gov

For instance, cyclodextrin glucosyltransferase (CGTase), an enzyme used in glucoside synthesis, has been immobilized on Eupergit C. researchgate.net While the optimal temperature and pH for the immobilized enzyme remained similar to the soluble form, the immobilized CGTase exhibited a broader pH profile and significantly enhanced thermal stability, with its half-life at 95°C being five times higher than the native enzyme. researchgate.net Immobilized lipases, such as Lipozyme®, have also been effectively used in the synthesis of butyl α-D-glucopyranoside esters. researchgate.net The use of immobilized enzymes facilitates continuous and automated operations, contributing to a more sustainable and cost-effective production of Butyl-α-D-glucopyranoside. nih.gov

Regioselective Enzymatic Modifications

Enzymatic reactions offer a high degree of regioselectivity in the modification of Butyl-α-D-glucopyranoside, allowing for the specific targeting of hydroxyl groups on the glucopyranose ring. This is particularly valuable for synthesizing derivatives with tailored properties.

Lipases, for example, have been shown to catalyze the regioselective acylation of Butyl-α-D-glucopyranoside. google.com In one study, the enzymatic esterification of Butyl-α-D-glucopyranoside with diacids was investigated using pig pancreatic lipase (B570770) in acetone. researchgate.net The nature of the acylating agent was found to influence the regiospecificity of the reaction. researchgate.net Similarly, Lipozyme® has been used for the regiospecific enzymatic esterification of Butyl-α-D-glucopyranoside with trichloro 2,2,2 ethyl N-tBoc 4-amino butyrate, a process that circumvents the need for extensive protection and deprotection steps. researchgate.net

The regioselectivity of enzymatic acylation can be influenced by the reaction conditions and the choice of enzyme. For instance, in the enzymatic hydrolysis of penta-O-acetyl-α-D-glucopyranose using immobilized lipases, the reaction was regioselective at the 4-position under neutral pH and at the 6-position under acidic conditions. nih.gov This highlights the potential to control the position of modification by adjusting the reaction environment. The ability to achieve high regioselectivity through enzymatic methods is a significant advantage over traditional chemical approaches, which often require complex protecting group strategies. nih.gov

Diacid Ester Synthesis via Chemoenzymatic Esterification

A chemoenzymatic approach has been developed for the synthesis of diacid esters of Butyl-α-D-glucopyranoside. This strategy combines the selectivity of enzymatic catalysis with chemical activation to achieve efficient esterification.

In one such method, the enzymatic esterification of Butyl-α-D-glucopyranoside with diacids was explored using pig pancreatic lipase. researchgate.net The study revealed that the regiospecificity of the esterification was dependent on the nature of the diacid used as the acylating agent. researchgate.net To enhance the reaction efficiency, a chemoenzymatic scheme was devised that utilized an activated diacid as the acyl donor in a solvent-free process with the immobilized lipase of Mucor miehei (Lipozyme®). researchgate.net

This approach has also been applied to other glycosides. For example, in the synthesis of isoquercitrin (B50326) hemiesters, it was found that lipases did not accept shorter dicarboxylic acids like oxalic, malonic, or succinic acid. nih.gov However, succinic anhydride (B1165640) could be used as an acylating agent, although it was found to react spontaneously even in the absence of the enzyme. nih.gov This underscores the importance of carefully selecting the acylating agent and reaction conditions in chemoenzymatic esterification to achieve the desired diacid ester derivatives of Butyl-α-D-glucopyranoside.

Chemical Synthesis Routes for Butyl-α-D-glucopyranoside

Catalytic Approaches in Glycoside Formation

Chemical synthesis of Butyl-α-D-glucopyranoside often employs catalytic methods to facilitate the glycosidic bond formation between glucose and butanol. Various catalysts have been investigated to improve reaction efficiency and yield.

One approach involves the use of solid acid catalysts. For instance, tungstophosphoric acid (TPA) incorporated into mesoporous silica (TPA-SBA-15) has demonstrated high glucose conversions (over 99%) and butyl glucoside yields (over 95%). iyte.edu.tr The high activity of these catalysts is attributed to their acidity, the presence of the Keggin ion structure, and their pore size. iyte.edu.tr Other solid acid catalysts like sulfated La-incorporated titania-silica (SO4/La-TiO2-SiO2) and sulfated mesoporous carbon (SO4/CMK-3) have also shown good activity in butyl glucoside synthesis. iyte.edu.tr

Perfluorosulfonic acid resins, such as Nafion, have also been utilized as effective catalysts. In a patented process, the reaction of glucose with n-butyl alcohol in the presence of Nafion powder at 135°C for one hour resulted in the formation of a butyl glucoside solution. google.com Another catalytic system involves the use of B(C6F5)3 for the direct activation of glycals, which can be an atom-efficient route to deoxyglycosides. diva-portal.org These catalytic approaches offer alternatives to traditional methods and are continuously being refined to enhance their performance and reusability. iyte.edu.tr

Protecting Group Strategies and Regioselective Acylation in Synthesis

The chemical synthesis of specifically substituted Butyl-α-D-glucopyranoside derivatives often necessitates the use of protecting groups to selectively block certain hydroxyl groups while allowing others to react. rsc.org The inherent differences in the reactivity of the primary and secondary hydroxyl groups on the glucose ring can be exploited for regioselective protection. rsc.org

A common strategy involves the use of bulky protecting groups, such as trityl or silyl (B83357) groups, to selectively protect the sterically less hindered primary hydroxyl group at the C-6 position. rsc.org For instance, in the synthesis of methyl 4,6-di-O-butyl-α-D-glucopyranoside, a multi-step process involving protecting groups is employed. This begins with the protection of the 2- and 3-hydroxyl groups of methyl 4,6-O-benzylidene-α-D-glucopyranoside via benzylation. The 4,6-O-benzylidene group is then removed, followed by alkylation of the newly freed 4- and 6-hydroxyl groups with butyl bromide. Finally, the benzyl (B1604629) protecting groups at the 2- and 3-positions are removed by catalytic hydrogenolysis to yield the desired product.

Regioselective acylation can also be achieved through direct methods. For example, the regioselective benzoylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside can be used to furnish a 2-O-acylated derivative, which can then be further functionalized at the 3-position. banglajol.info The choice of protecting groups and the sequence of protection and deprotection steps are crucial for the successful synthesis of specific Butyl-α-D-glucopyranoside derivatives. ntnu.nonih.gov

Interactive Data Tables

Table 1: Optimal Conditions for Enzymatic Synthesis of Butyl Glucoside using RSM

| Parameter | Optimal Value |

|---|---|

| Temperature | 44.7°C |

| Water/Butanol Volume Ratio | 17.6% |

| Glucose Concentration | 199.2 g/L |

| Enzyme Concentration | 2.5 g/L |

| Resulting Butyl Glucoside Concentration | 41.6 g/L |

Data from a study on the optimization of enzymatic synthesis using β-glucosidase from bitter almonds. nih.gov

Table 2: Multi-Step Chemical Synthesis of Methyl 4,6-di-O-butyl-α-D-glucopyranoside

| Step | Reaction Description | Reagents & Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzylation of 2,3-OH | Benzyl chloride, 50% aq. NaOH, NBu4OH, rt | 85 |

| 2 | Removal of 4,6-O-benzylidene protecting group | 96% Acetic acid, reflux (100 °C), 2 h | 78 |

| 3 | Alkylation of 4,6-OH with butyl bromide | NaH, BuBr, DMF, rt, 48 h | 74 |

| 4 | Catalytic hydrogenolysis of benzyl groups | 5% Pd/C, EtOH, 50 °C, 12 h | Quantitative |

This table outlines a synthetic route allowing for selective butylation at desired positions on the glucopyranoside ring.

Iii. Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of Butyl-α-D-glucopyranoside, offering detailed insights into the molecular framework at the atomic level. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the identity and purity of the compound.

Proton NMR (¹H-NMR) spectroscopy is particularly crucial for confirming the α-anomeric configuration of the glycosidic bond. The anomeric proton (H-1), being adjacent to two oxygen atoms, is significantly deshielded and resonates in a distinct downfield region of the spectrum, typically between 4.8 and 5.2 ppm for α-glucosides. This chemical shift is a key diagnostic marker.

The multiplicity and coupling constant of the anomeric proton signal provide further stereochemical proof. In α-anomers, the H-1 proton is in an axial orientation and couples with the equatorial H-2 proton, resulting in a small coupling constant (³J(H1,H2)) typically in the range of 2–4 Hz. researchgate.netnih.gov This is in sharp contrast to β-anomers, where the H-1 and H-2 protons are both axial, leading to a much larger coupling constant of 7–9 Hz. researchgate.net

In studies of the closely related tert-butyl-α-D-glucopyranoside, the anomeric proton appears as a doublet at approximately 5.07 ppm with a coupling constant of 3.9 Hz, unequivocally confirming the α-configuration. brillachem.com The remaining protons of the glucopyranose ring typically resonate in the more crowded region between 3.2 and 4.2 ppm, while the protons of the butyl group appear further upfield. cdnsciencepub.com

Table 1: Representative ¹H-NMR Data for an α-Glucoside Moiety

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | ~5.07 | d | ~3.9 |

| H-2 | ~3.31 | dd | - |

| H-3 | ~3.61 | t | ~9.3 |

| H-4 | ~3.28 | t | ~9.3 |

| H-5 | ~3.72 | m | - |

| H-6a, H-6b | ~3.72 | m | - |

| Butyl Group | ~1.30 - 1.55 | m | - |

Data derived from tert-butyl-α-D-glucopyranoside and presented as representative values. brillachem.com

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, allowing for complete structural verification. The anomeric carbon (C-1) is highly diagnostic, resonating in the range of 95–105 ppm for α-D-glucopyranosides. Carbons bearing hydroxyl groups (C-2 to C-5) are found in the 65–85 ppm region, while the primary carbon of the hydroxymethyl group (C-6) resonates at approximately 60–65 ppm. cdnsciencepub.com

The chemical shifts of the butyl group carbons are observed in the upfield region of the spectrum. The attachment of the butyl group via an ether linkage causes a downfield shift of the C-1 carbon compared to its position in free glucose. Analysis of tert-butyl-α-D-glucopyranoside shows the anomeric carbon at 94.6 ppm, with the other ring carbons appearing between 62.7 and 75.2 ppm. brillachem.com

Table 2: Representative ¹³C-NMR Chemical Shift Assignments for Butyl-α-D-glucopyranoside

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-1 | ~94.6 |

| C-2 | ~73.1 |

| C-3 | ~75.2 |

| C-4 | ~72.0 |

| C-5 | ~73.5 |

| C-6 | ~62.7 |

| Butyl C (tert) | ~28.9 |

Data derived from tert-butyl-α-D-glucopyranoside and presented as representative values. brillachem.com

1H-NMR Analysis of Anomeric Configuration and Proton Environments

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful technique used to confirm the molecular weight and deduce structural information from the fragmentation patterns of Butyl-α-D-glucopyranoside. The molecular formula of the compound is C₁₀H₂₀O₆, corresponding to a molecular weight of 236.26 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a sodiated adduct [M+Na]⁺ at a mass-to-charge ratio (m/z) of approximately 259. brillachem.com The molecular ion peak [M]⁺ may also be observed, though often with low intensity, at m/z 236.

Under collision-induced dissociation (CID) conditions in tandem MS (MS/MS) experiments, Butyl-α-D-glucopyranoside undergoes characteristic fragmentation. The most common fragmentation pathways include:

Glycosidic Bond Cleavage: The bond between the anomeric carbon and the glycosidic oxygen is labile, leading to the loss of the butoxy group or the butyl group itself. This results in fragment ions corresponding to the glucose moiety.

Loss of the Alkyl Chain: Cleavage of the C-O bond can lead to the loss of the entire butyl group (C₄H₉), resulting in a significant fragment ion.

Ring Fragmentation: The glucose ring itself can undergo cleavage, often accompanied by the sequential loss of water molecules (H₂O) from the hydroxyl groups.

These predictable fragmentation patterns provide strong confirmatory evidence for the identity of the compound, complementing the data obtained from NMR spectroscopy. icdd.comnih.gov

X-Ray Crystallography for High-Resolution Structural Determination

While NMR and MS provide definitive evidence for the covalent structure and stereochemistry in solution, X-ray crystallography offers the potential to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions.

The growth of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. Although a specific, optimized protocol for Butyl-α-D-glucopyranoside is not widely published, standard methods for small, amphiphilic molecules are applicable. Common techniques include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration promotes the slow growth of ordered crystals. mdpi.com

Solvent Layering/Vapor Diffusion: This involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (an anti-solvent) on top, or allowing the vapor of the anti-solvent to slowly diffuse into the solution. mdpi.com For short-chain alkyl glucosides, precipitation from a solvent/anti-solvent mixture like acetone (B3395972)/hexane has proven effective for obtaining crystals. nih.gov

Slow Cooling: A saturated solution of the compound at an elevated temperature is cooled slowly, reducing its solubility and inducing crystallization. mdpi.com

The choice of solvent is critical, as hydrogen-bonding solvents can compete with the intermolecular hydrogen bonds needed for lattice formation. mdpi.com

In the absence of a published single-crystal structure for Butyl-α-D-glucopyranoside, its solid-state arrangement can be inferred from studies of structurally related alkyl glucosides. As an amphiphilic molecule, it is expected to self-assemble into highly organized structures.

In addition to the strong O-H···O bonds, weaker C-H···O interactions and van der Waals forces between the butyl chains contribute to the stability of the crystal lattice. Studies on short-chain n-alkyl β-D-glucosides have shown that the length of the alkyl chain can significantly influence the packing, leading to different crystalline phases, such as cubic or lamellar structures, depending on the balance between the hydrophilic and hydrophobic interactions. nih.gov

Crystallization Techniques for Butyl-α-D-glucopyranoside Single Crystals

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation, purification, and purity assessment of Butyl-α-D-glucopyranoside and related alkyl polyglycosides (APGs). These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. Due to the complexity of reaction mixtures, which often contain isomers, oligomers, and unreacted starting materials, chromatography is crucial for isolating the desired compound and verifying its homogeneity. nih.govresearchgate.net The choice of chromatographic technique depends on the specific analytical goal, such as quantitative analysis, purity verification, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of Butyl-α-D-glucopyranoside. Given that alkyl glycosides lack significant ultraviolet (UV) chromophores, detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) are often employed instead of standard UV detectors. oup.comnih.gov HPLC methods for alkyl polyglycosides can be broadly categorized into reversed-phase and normal-phase applications.

Reversed-Phase HPLC (RP-HPLC) RP-HPLC is highly effective for separating alkyl glycosides based on the length of their hydrophobic alkyl chain. nih.govresearchgate.net In this mode, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov As the proportion of the organic solvent increases, the nonpolar analytes elute from the column. This method allows for the effective separation of Butyl-α-D-glucopyranoside from other alkyl homologues that may be present as impurities.

Normal-Phase HPLC (NP-HPLC) Normal-phase HPLC is particularly useful for separating constitutional isomers and anomers (α and β) of alkyl glycosides. nih.govresearchgate.net This technique utilizes a polar stationary phase, such as silica (B1680970) or an amino-functionalized (NH2) column, with a nonpolar mobile phase. nih.govmdpi.com For instance, the separation of α- and β-anomers has been achieved using a mobile phase consisting of isooctane (B107328) and ethyl acetate (B1210297). nih.govresearchgate.net In the context of purifying a closely related compound, tert-butyl-α-D-glucopyranoside, a semipreparative HPLC method employed a Kromasil-NH2 column with an isocratic mobile phase of acetonitrile and water (88:12 v/v) for isolation. researchgate.net

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Not Specified | Methanol-water gradient | LC/ESI-QTOF-MS | Separation of alkyl homologues. | researchgate.net |

| RP-HPLC | Not Specified | Methanol-water gradient | ELSD | Separation of alkyl mono- and diglucosides. | nih.gov |

| NP-HPLC | Luna NH2 | Acetonitrile-water gradient (starting at 78:22 v/v) | Refractive Index (RI) | Analysis of tert-butyl-α-D-glucoside synthesis. | mdpi.com |

| NP-HPLC (Semipreparative) | Kromasil-NH2 | Acetonitrile-water (88:12 v/v) isocratic | Refractive Index (RI) | Purification of tert-butyl-α-D-glucoside. | mdpi.comresearchgate.net |

| NP-HPLC | Not Specified | Isooctane-ethyl acetate (60:40, v/v) with a 2-propanol gradient | Light Scattering | Separation of α- and β-anomers. | nih.govresearchgate.net |

Thin-Layer Chromatography (TLC) Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying fractions, and assessing the purity of Butyl-α-D-glucopyranoside. researchgate.netresearchgate.net For alkyl polyglycosides, TLC can be performed on reversed-phase plates (e.g., RP-18) to separate compounds based on their alkyl chain length. researchgate.net The separated spots are often visualized by spraying the plate with a reagent like diluted sulfuric acid followed by heating, which chars the organic compounds and makes them visible. researchgate.net The distance traveled by the compound relative to the solvent front, known as the retention factor (Rf), can be calculated and used for identification purposes when compared to a standard. savemyexams.com It is crucial to draw the baseline in pencil, as ink can dissolve in the mobile phase and interfere with the chromatogram. savemyexams.com

| Stationary Phase | Mobile Phase System | Visualization | Application | Reference |

|---|---|---|---|---|

| RP-18 Reversed-Phase Plates | Not Specified | Spraying with diluted sulphuric acid and heating. | Separation of APGs by alkyl chain length. | researchgate.net |

| Silica Gel | Chloroform, methanol, and water (in various ratios, e.g., 7:3:0.5) | UV light, Ninhydrin, or Iodine vapor. | General fingerprint profiling of glycosides in extracts. | savemyexams.commdpi.com |

Gas Chromatography (GC) Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. organomation.com However, due to their low volatility and thermal instability, sugars and glycosides like Butyl-α-D-glucopyranoside cannot be analyzed directly by GC. oup.com They require a chemical modification step known as derivatization to increase their volatility and thermal stability. oup.comorganomation.com A common procedure involves converting the polar hydroxyl groups into less polar and more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers. oup.com Once derivatized, the sample can be vaporized and separated on a GC column. The choice of column and temperature programming is critical for achieving good resolution. Coupling GC with a Mass Spectrometer (GC-MS) allows for the definitive identification of the separated components based on their mass spectra. ajrsp.com

| Derivatization Method | Column Type | Carrier Gas | Detection | Application Notes | Reference |

|---|---|---|---|---|---|

| Conversion to trimethylsilyl (TMS) ethers. | Capillary Column | Helium, Nitrogen, Argon | MS | Required for alkyl polyglycosides due to low volatility. | oup.comajrsp.com |

| Conversion to 1,2:3,5-bis(butylboronate)-6-acetyl-α-D-glucofuranose. | Capillary Column | Not Specified | Ammonia Chemical-Ionization MS | A sensitive method developed for glucose analysis in plasma, highlighting derivatization complexity. | nih.gov |

Iv. Biological and Biomedical Research Applications and Mechanistic Insights

Antimicrobial Activity and Proposed Mechanistic Pathways

Research has identified Butyl-α-D-glucopyranoside as a compound with notable antimicrobial properties, demonstrating a spectrum of activity against various bacteria, fungi, and yeasts. biosynth.comcymitquimica.com It was notably isolated as a microbial product from the ruminal bacterium Enterobacter amnigenus ZIH, which itself exhibited moderate antimicrobial activity against a range of pathogenic strains. researchgate.net

Table 1: Reported Antimicrobial Activity of Butyl-α-D-glucopyranoside and Related Compounds against Gram-Positive Bacteria (Note: Data for Butyl-α-D-glucopyranoside is qualitative from the available sources. Quantitative data for related compounds is provided for context.)

| Compound | Bacterial Strain | Activity/Measurement | Source |

| Butyl-α-D-glucopyranoside | Bacillus sp. | High cytotoxicity | biosynth.com |

| Methyl β-D-galactopyranoside analogs | Bacillus subtilis | MBC: 16.0 mg/mL | nih.gov |

| Methyl β-D-galactopyranoside analogs | Bacillus cereus | MBC: 8.0 mg/mL | nih.gov |

The compound demonstrates strong antimicrobial activity against a range of Gram-negative bacteria. biosynth.comcymitquimica.com This includes pathogens of significant clinical relevance such as Escherichia coli, Salmonella enterica, Klebsiella pneumoniae, and Pseudomonas aeruginosa. biosynth.comcymitquimica.com Studies on various glucopyranoside derivatives confirm the potential for this class of compounds to inhibit Gram-negative bacterial growth. nih.govdergipark.org.tr For instance, research on a specific Klebsiella pneumoniae strain showed that polyacetylene glycosides could effectively inhibit its growth and biofilm formation. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Butyl-α-D-glucopyranoside against Gram-Negative Bacteria

| Bacterial Strain | MIC (mg/mL) | Source |

| Escherichia coli | 1.5 | |

| Pseudomonas aeruginosa | 2.5 |

Beyond its antibacterial effects, Butyl-α-D-glucopyranoside is also recognized for its potent activity against fungi and yeast. biosynth.comcymitquimica.com This broad-spectrum activity is a characteristic noted in studies of related glucoside derivatives, which have shown effectiveness against various fungal species. innspub.netrsc.org

The precise mechanism of action for Butyl-α-D-glucopyranoside is not fully elucidated, but several pathways have been proposed. biosynth.comcymitquimica.com One hypothesis is the inhibition of tyrosol synthesis. biosynth.comcymitquimica.com Tyrosol is a quorum-sensing molecule in some fungi, and its inhibition could disrupt microbial communication and virulence.

A more widely suggested mechanism for alkyl glycosides and other antimicrobial peptides is the disruption of the microbial membrane. biosynth.comcymitquimica.com This action is attributed to the surfactant properties of the molecule. The hydrophobic alkyl tail is thought to insert into the lipid bilayer of the microbial cell membrane, while the hydrophilic glucose head remains in the aqueous environment. plos.orgnih.gov This integration disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell death. plos.orgacs.org

Antifungal and Anti-Yeast Activity

Applications in Glycobiology Research

In the field of glycobiology, Butyl-α-D-glucopyranoside serves as a useful tool in studying carbohydrate-related enzymes. It has been utilized as an acceptor substrate in transglycosylation reactions catalyzed by enzymes like cyclodextrin (B1172386) glucanotransferases (CGTases). These studies are fundamental to understanding enzymatic mechanisms and for the synthesis of novel glycosidic structures. Its resistance to enzymatic degradation compared to other glycosides can also make it a valuable compound for glycosylation studies.

Role in Membrane Protein Solubilization, Purification, and Structural Studies

One of the most significant applications of Butyl-α-D-glucopyranoside is in the study of membrane proteins. Glucoside-based detergents are a popular choice for this work because they are generally mild and non-denaturing. moleculardimensions.com They effectively disrupt the lipid-lipid and protein-lipid interactions that hold the membrane together, thereby extracting the proteins, without disrupting the protein-protein interactions that are often crucial for function. moleculardimensions.comsigmaaldrich.com

Butyl-α-D-glucopyranoside's ability to solubilize membrane proteins from their native lipid bilayer into aqueous solutions is critical for their subsequent purification and characterization. By forming micelles that encapsulate the hydrophobic regions of the protein, the detergent keeps the protein soluble and stable in a near-native conformation. sigmaaldrich.commdpi.com This stabilization is essential for detailed structural analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which have been successfully applied to proteins extracted with this detergent. The use of glucopyranoside detergents allows for the quantitation of solubilized membrane-bound proteins and is a key step in preparing samples for structural biology pipelines. nih.govresearchgate.net

Facilitation of Membrane Protein Extraction and Stabilization for Research

The extraction and stabilization of membrane proteins from their native lipid bilayer environment are crucial for their structural and functional analysis. Non-ionic detergents like alkyl glucosides are instrumental in this process, as they can solubilize membrane proteins while aiming to preserve their native conformation and activity. huji.ac.ilanatrace.com Butyl-α-D-glucopyranoside, a member of the short-chain alkyl glucoside family, is utilized in these applications.

The effectiveness of a detergent is linked to its ability to disrupt lipid-lipid and protein-lipid interactions without disturbing protein-protein interactions. huji.ac.ilanatrace.com The hydrophobic alkyl chain of the detergent partitions into the membrane, while the hydrophilic headgroup interacts with the aqueous environment, leading to the formation of protein-detergent-lipid mixed micelles. The properties of the detergent, particularly the length of its alkyl chain, significantly influence its solubilization efficacy. researchgate.net

Short-chain alkyl glucosides are noted for their use in membrane protein studies. huji.ac.ilanatrace.com For instance, a study demonstrated that Butyl-α-D-glucopyranoside can effectively solubilize membrane proteins from E. coli, which allows for their subsequent purification and characterization. The non-denaturing characteristic of such surfactants helps in maintaining the functional integrity of the proteins, which is essential for detailed structural analysis. However, it is also noted that short-chain non-ionic detergents (C7-C10) can be more deactivating than their longer-chain counterparts (C12-C14). huji.ac.ilanatrace.com The choice of detergent is highly dependent on the specific membrane protein being studied. researchgate.net

Table 1: Comparison of Alkyl Glucoside Detergents Used in Membrane Protein Research

| Detergent | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |

| Butyl-α-D-glucopyranoside | C4 | ~4.0–4.5 | - | Short-chain, used for solubilization. |

| n-Octyl-β-D-glucopyranoside (OG) | C8 | ~20 mdpi.com | ~25 mdpi.com | Widely used, forms small micelles, readily dialyzable. mdpi.comchemsynlab.com |

| n-Nonyl-β-D-glucopyranoside (NG) | C9 | ~6.5 mdpi.com | ~90 mdpi.com | Longer chain than OG, forms larger micelles. mdpi.com |

| n-Decyl-β-D-maltopyranoside (DM) | C10 | ~1.8 mdpi.com | ~40 mdpi.com | Shorter chain than DDM, higher CMC. mdpi.com |

| n-Dodecyl-β-D-maltopyranoside (DDM) | C12 | ~0.17 mdpi.com | - | Very popular for extraction and crystallization, low CMC. mdpi.com |

Implications for Protein Crystallization

Obtaining high-resolution three-dimensional structures of membrane proteins through techniques like X-ray crystallography is a primary goal in structural biology. aalto.fi A major bottleneck in this process is the growth of well-ordered crystals, and the choice of detergent is a critical factor. nih.gov Detergents form a micellar belt around the hydrophobic transmembrane regions of the protein, and these protein-detergent complexes are the building blocks of the crystal lattice. researchgate.net

Short-chain alkyl glucosides have been successfully employed in the crystallization of membrane proteins. huji.ac.ilanatrace.com The rationale is that smaller micelles, such as those formed by detergents with shorter alkyl chains, may interfere less with the formation of crystal contacts between protein molecules, potentially leading to better-diffracting crystals. mdpi.com For example, n-Octyl-β-D-glucopyranoside (OG), another short-chain glucoside, is known for forming small, uniform micelles and has been popular in the crystallization of proteins like bacteriorhodopsin and aquaporins. mdpi.comchemsynlab.com

While specific crystallization successes with Butyl-α-D-glucopyranoside are not as widely documented as with its longer-chain counterparts like OG or n-dodecyl-β-D-maltopyranoside (DDM), the principles governing detergent choice apply. mdpi.comnih.gov The anomeric configuration (α versus β) can also influence detergent properties and, consequently, crystallization outcomes. The α-configuration of Butyl-α-D-glucopyranoside may result in different micellar shapes and interactions compared to the more commonly used β-anomers, offering a variable to be explored in crystallization screening.

Impact on Enzyme Activity in Protein Studies

A key measure of success in the solubilization and purification of membrane-bound enzymes is the retention of their catalytic activity. huji.ac.il The detergent must be mild enough to extract the protein from the membrane without causing denaturation or irreversible loss of function. huji.ac.ilanatrace.com Non-ionic detergents, including alkyl glucosides, are generally considered "mild" because they primarily disrupt lipid-lipid interactions rather than the protein-protein interactions essential for structure and function. huji.ac.ilanatrace.com

The stability of enzymes can be influenced by the properties of the detergent used. For example, some detergents can be introduced to crystallization solutions to enhance the conformational stability of the protein. acs.org Conversely, the choice of detergent can also be detrimental. Short-chain non-ionic detergents are sometimes found to be more deactivating to sensitive enzymes than longer-chain detergents. huji.ac.ilanatrace.com

In the context of enzymatic studies, Butyl-α-D-glucopyranoside itself can be a substrate or a modulator of enzyme activity. Research has shown it can act as an acceptor in transglycosylation reactions catalyzed by enzymes like cyclodextrin glucanotransferases (CGTases). In one study, CGTases from Thermoanaerobacter species were used to synthesize Butyl-α-D-glucopyranoside, demonstrating an interaction between the compound and the enzyme's active site. mdpi.comresearchgate.net Furthermore, some derivatives, like 4-nitrophenyl-α-D-glucopyranoside, serve as chromogenic substrates for assaying α-glucosidase activity, highlighting the role of the glucopyranoside moiety in enzyme-substrate recognition. chemicalbook.com

Potential in Biosensor and Nanomaterial Development Research

The unique properties of nanomaterials, such as high surface-to-volume ratios and enhanced catalytic activity, have made them valuable components in the development of advanced biosensors. nih.govmdpi.com These biosensors often rely on the effective immobilization of biological recognition elements, like enzymes, onto a transducer surface. mdpi.com

Alkyl glucosides, as amphiphilic molecules, possess self-assembly properties that are of interest in this field. They can form organized structures, such as monolayers or micelles, which can serve as platforms for immobilizing biomolecules in a stable and functional state. chemsynlab.com The glucose headgroup provides a biocompatible, hydrophilic interface, which is crucial for maintaining the activity of immobilized enzymes like glucose oxidase in glucose biosensors. nih.govfrontiersin.org

While much of the research on nanomaterial-based biosensors has utilized materials like graphene, carbon nanotubes, and metallic nanoparticles to enhance performance, abechem.comnih.gov the principles of molecular self-assembly offered by surfactants are complementary. The ability of Butyl-α-D-glucopyranoside to form micelles and its nature as a surfactant could be explored for creating specific nano-environments for biosensing applications or in the synthesis of structured nanomaterials. For example, the controlled formation of nanostructures is a key aspect of creating materials with novel functions for diagnostics and other technologies. chemsynlab.comabechem.com

Investigation as Excipients in Advanced Pharmaceutical Formulations

Excipients are pharmacologically inactive substances that are included in a drug formulation to serve various purposes, such as improving solubility, stability, manufacturing, or bioavailability. researchgate.net Surfactants are commonly used as excipients to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). drug-dev.com

Butyl-α-D-glucopyranoside, as a non-ionic surfactant, has properties that make it a candidate for investigation as a pharmaceutical excipient. Its ability to form micelles can be used to encapsulate hydrophobic drugs, potentially increasing their aqueous solubility and stability. The glucose-based headgroup is generally considered biocompatible. mdpi.com

Cyclodextrins, which are cyclic oligosaccharides of α-D-glucose, are well-known examples of sugar-based excipients used to form inclusion complexes with drugs, thereby enhancing their solubility and stability. europa.eurevistafarmaciahospitalaria.eseuropa.eu Alkyl glucosides, while linear, share the glucose moiety and function as surfactants. The specific properties of Butyl-α-D-glucopyranoside, such as its critical micelle concentration and the size of its micelles, would determine its suitability for specific drug formulations. Its potential use could be in various dosage forms, including oral or parenteral formulations, where solubilization of a hydrophobic API is required. researchgate.neteuropa.eu

V. Interfacial and Supramolecular Behavior of Butyl α D Glucopyranoside in Aqueous Systems

Micellization Phenomena and Critical Micellar Concentration (CMC) Studies

Above a specific concentration, known as the critical micellar concentration (CMC), surfactant monomers like Butyl-α-D-glucopyranoside spontaneously assemble into larger aggregates such as micelles. numberanalytics.com This phenomenon is a hallmark of surfactant behavior and is critical for applications like solubilization and emulsification. Research on the closely related tert-butyl-α-D-glucoside has identified a CMC value in the range of 4.0–4.5 mM. mdpi.comresearchgate.net

The CMC of an alkyl glucoside is not a fixed value but is influenced by several external and internal factors.

Temperature : For non-ionic surfactants like Butyl-α-D-glucopyranoside, the effect of temperature on the CMC is non-monotonic. rice.eduresearchgate.net Initially, an increase in temperature typically causes a decrease in the CMC. nih.govscialert.net This is attributed to the disruption of hydrogen bonds between water molecules and the hydrophilic head group, which increases the hydrophobicity of the surfactant. scialert.net However, beyond a certain temperature, the CMC may begin to increase again, resulting in a U-shaped curve with a minimum CMC at a specific temperature. rice.edunih.govscialert.net

Ionic Strength : The presence of electrolytes, or salts, in the aqueous solution generally leads to a decrease in the CMC of non-ionic surfactants. researchgate.netresearchgate.net This "salting-out" effect occurs because the added ions interact with water molecules, effectively increasing the surfactant concentration and reducing the electrostatic repulsion between the hydrophilic head groups, which promotes micelle formation at a lower concentration. researchgate.netorientjchem.orgorientjchem.org

Surfactant Structure : The molecular structure of the surfactant itself is a primary determinant of its CMC. numberanalytics.com Key structural aspects include the length of the hydrophobic alkyl chain and the nature of the hydrophilic head group. For homologous series of alkyl glucosides, increasing the length of the alkyl chain increases the molecule's hydrophobicity, leading to a lower CMC. researchgate.netrug.nl The stereochemistry of the glycosidic bond (α vs. β) and the structure of the sugar headgroup can also cause variations in CMC values among different alkyl glycosides. arkat-usa.orgresearchgate.net

Table 1: General Factors Affecting Critical Micelle Concentration (CMC)

| Factor | Effect on CMC of Non-ionic Surfactants | Rationale |

|---|---|---|

| Temperature | Generally decreases to a minimum, then increases (U-shaped behavior) | Complex interplay between the dehydration of hydrophilic/hydrophobic groups and the disruption of water structure around the tail. rice.edunih.govscialert.netresearchgate.net |

| Ionic Strength (Electrolytes) | Decreases | "Salting-out" effect reduces repulsion between head groups, favoring micellization. researchgate.netresearchgate.net |

| Alkyl Chain Length | Decreases with increasing length | Increased hydrophobicity drives aggregation at lower concentrations. researchgate.net |

| Hydrophilic Head Group | Varies with size and structure | Larger or more hydrated head groups can increase CMC due to greater steric and hydration repulsion. rug.nl |

When comparing Butyl-α-D-glucopyranoside to other alkyl glucosides, the length of the alkyl chain is a dominant factor. As a general rule for homologous surfactant series, the CMC decreases as the number of carbon atoms in the hydrophobic tail increases. researchgate.net

For instance, Octyl-α-D-glucoside, with an eight-carbon chain, has a significantly lower CMC than what would be expected for a four-carbon chain butyl glucoside. The reported CMC for Octyl-α-D-glucoside varies, with values cited around 18.0 mM d-nb.info and in the range of 10-21 mM. moleculardimensions.comanatrace.com In a direct comparison, the CMC of tert-butyl-α-D-glucoside (4.0-4.5 mM) was found to be closely similar to that of Octyl-α-D-glucoside, a result that highlights how branching in the alkyl chain (tert-butyl) can influence surfactant properties, making it behave like a longer linear chain. mdpi.com

Table 2: Comparative CMC Values of Related Alkyl Glycosides

| Compound | Alkyl Chain | Anomer | Reported CMC (mM) | Source(s) |

|---|---|---|---|---|

| tert-Butyl-α-D-glucopyranoside | tert-Butyl (C4, branched) | α | 4.0 - 4.5 | mdpi.comresearchgate.net |

| Octyl-α-D-glucopyranoside | Octyl (C8, linear) | α | ~10 - 21 | moleculardimensions.comanatrace.com |

| Octyl-β-D-glucopyranoside | Octyl (C8, linear) | β | 18 - 20 | chemsynlab.com |

| Decyl Glucoside | Decyl (C10, linear) | Mixture | 1.8 | d-nb.info |

| Dodecyl Glucoside | Dodecyl (C12, linear) | Mixture | 0.18 | d-nb.info |

Factors Influencing the CMC of Butyl-α-D-glucopyranoside

Surface Tension Reduction Capabilities and Efficacy

A key characteristic of surfactants is their ability to adsorb at the air-water interface, thereby reducing the surface tension of water. core.ac.uk Butyl-α-D-glucopyranoside is effective in this regard due to its amphiphilic structure. Studies on the related tert-butyl-α-D-glucoside demonstrated typical surfactant behavior, with a linear decrease in surface tension as its concentration increased logarithmically up to the CMC. mdpi.com

The efficacy of a surfactant can be evaluated by the surface tension value at the CMC (γ_CMC) and the concentration required to achieve a certain reduction in surface tension. The surface tension at the CMC for tert-butyl-α-D-glucoside was found to be slightly higher than that for Octyl-α-D-glucoside, indicating that the octyl derivative is marginally more effective at reducing surface tension. mdpi.com However, the efficiency of adsorption, related to the pC20 value (the negative logarithm of the concentration required to reduce the surface tension by 20 mN/m), was only about 10% higher for Octyl-α-D-glucoside, showing that the butyl derivative is still a highly efficient surfactant. mdpi.com Other alkyl polyglycosides have also been shown to reduce the surface tension of water significantly, reaching values around 25 mN/m. mdpi.com

Interactions in Mixed Surfactant Systems (e.g., with Sodium Dodecylsulfate)

In many practical applications, surfactants are used in mixtures to achieve performance benefits that cannot be obtained with a single component.

When a non-ionic surfactant like Butyl-α-D-glucopyranoside is mixed with an anionic surfactant such as Sodium Dodecylsulfate (SDS), non-ideal interactions often occur, leading to synergistic effects. jst.go.jplandrylab.com These interactions arise from the reduction of electrostatic repulsion between the charged head groups of the ionic surfactant (sulfate groups of SDS) by the intervening non-ionic surfactant molecules (butyl glucoside) in a mixed micelle.

This reduction in repulsion makes micelle formation more energetically favorable, typically resulting in a CMC for the mixture that is lower than the CMC of either individual surfactant. Research has shown that butyl glucoside is particularly efficient at destabilizing liquid crystalline phases in ternary systems composed of water, SDS, and pentanol, demonstrating its strong interaction and influence within such mixed systems. scispace.com This behavior indicates a synergistic enhancement in performance, where the combination of surfactants provides properties superior to the simple sum of the components. arkat-usa.org

Self-Assembly Behavior and Aggregate Formation

The self-assembly of Butyl-α-D-glucopyranoside is not limited to the formation of simple spherical micelles. Depending on concentration, temperature, and other conditions, alkyl glucosides can form a variety of supramolecular structures. researchgate.net In the solid state, alkyl glucopyranosides tend to form polar bilayer structures where the hydrocarbon tails are organized into subcomponents, showcasing a propensity for amphiphilic self-assembly.

In aqueous solutions, beyond the initial formation of micelles, changes in conditions can induce transitions to other aggregate shapes, such as cylindrical or worm-like micelles. researchgate.net More complex, hierarchical self-assembly has also been observed in related systems. For example, studies on amphiphilic copolymers centered on methyl α-D-glucopyranoside have revealed the formation of various structures in water, including unimers (single molecules), micelles (5–30 nm), larger aggregates (170–290 nm), and even super-aggregates (>4,500 nm). researchgate.net This demonstrates the rich and complex supramolecular chemistry that can be expected from glucose-based amphiphiles like Butyl-α-D-glucopyranoside. rsc.org

Vi. Research on Butyl α D Glucopyranoside Derivatives and Analogues

Synthesis and Biological Evaluation of Acylated Glucopyranoside Derivatives

The synthesis of acylated glucopyranoside derivatives is a significant area of research, often aimed at discovering compounds with enhanced biological activity. While direct acylation of Butyl-α-D-glucopyranoside is a viable synthetic route, much of the detailed research has been conducted on its close analogue, Methyl-α-D-glucopyranoside, providing valuable insights into the structure-activity relationships of these compounds.

Synthesis: The general strategy for synthesizing acylated glucopyranoside derivatives involves the regioselective protection and acylation of the hydroxyl groups on the glucose ring. A common starting material is a protected glucopyranoside, such as Methyl 4,6-O-benzylidene-α-D-glucopyranoside. banglajol.infohilarispublisher.com This protection directs acylation to the free hydroxyl groups at the C-2 and C-3 positions. The synthesis can proceed via a direct acylation method, which is considered an effective technique for selective acylation. banglajol.info

For instance, a 2-O-acyl derivative can be prepared first, followed by the introduction of different acyl groups at the 3-O-position, leading to a series of derivatives with varied functionalities. banglajol.infohilarispublisher.com A wide range of acylating agents, including those with aliphatic chains (e.g., pentanoyl chloride, lauroyl chloride) and aromatic or heteroaromatic moieties (e.g., 4-t-butylbenzoyl chloride, 2,6-dichlorobenzoyl chloride), have been successfully employed to create libraries of these compounds. hilarispublisher.cominnspub.netdergipark.org.tr

Biological Evaluation: Acylated derivatives of Methyl 4,6-O-benzylidene-α-D-glucopyranoside have been evaluated for their in vitro antimicrobial properties against various human pathogenic bacteria and phytopathogenic fungi. hilarispublisher.cominnspub.net Studies have shown that many of these compounds exhibit moderate to good antimicrobial activities. innspub.net The biological activity is influenced by the nature of the acyl substituents. For example, in one study, Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-lauroyl-α-D-glucopyranoside showed greater antibacterial activity against certain strains than the standard antibiotic, ampicillin. innspub.net Another derivative, Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-(2,6-dichlorobenzoyl)-α-D-glucopyranoside, demonstrated significant mycelial growth inhibition against the fungus Fusarium equiseti, surpassing the activity of the standard, nystatin. innspub.net These findings suggest that combining different acyl groups within a single molecule can enhance biological efficacy. hilarispublisher.com

Investigation of O-Benzylidene Derivatives

The preparation of O-benzylidene derivatives is a common and crucial step in the regioselective modification of glucopyranosides. The 4,6-O-benzylidene acetal (B89532) is a widely used protecting group that locks the pyranoside ring in a relatively rigid conformation and allows for selective reactions at the C-2 and C-3 hydroxyls.

Synthesis: The synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside, a representative example of this class of derivatives, is typically achieved by reacting Methyl-α-D-glucopyranoside with benzaldehyde (B42025) dimethyl acetal. dergipark.org.tr The reaction is catalyzed by an acid, such as camphor-10-sulphonic acid, and is often carried out in a solvent like dry dimethylformamide (DMF). banglajol.infodergipark.org.tr This procedure yields the protected benzylidene derivative, which serves as a key intermediate for further functionalization, such as the acylation reactions described previously. banglajol.infodergipark.org.tr

Gemini (B1671429) Surfactants Derived from Alkyl Glucosides

A significant advancement in surfactant science has been the development of gemini surfactants, which consist of two hydrophilic head groups and two hydrophobic tails linked by a spacer. arkat-usa.orgmdpi.com Nonionic gemini surfactants derived from alkyl glucosides, including Butyl-α-D-glucopyranoside, have been designed as ecologically safe alternatives to petrochemical-based surfactants, owing to their biodegradability and synthesis from renewable resources. conicet.gov.arresearchgate.net

The synthesis of these gemini surfactants involves connecting two Butyl-α-D-glucopyranoside units. conicet.gov.ar The monomers are typically linked through the O-2 or O-6 positions of the glucose moieties. arkat-usa.orgresearchgate.net The choice of spacer is critical to the final properties of the surfactant. Both flexible aliphatic spacers (derived from succinic and glutaric acids) and rigid aromatic spacers (derived from terephthalic acid) have been utilized. arkat-usa.orgconicet.gov.ar The synthesis involves a condensation reaction between a suitably protected butyl glucopyranoside precursor and a dicarboxylic acid chloride (e.g., succinyl chloride, glutaryl chloride, terephthaloyl chloride), followed by deprotection steps. arkat-usa.org

Research has demonstrated that slight structural variations in these gemini surfactants have a significant impact on their interfacial properties, such as the critical micelle concentration (cmc) and the surface tension at the cmc (γcmc). conicet.gov.aracs.orguba.ar

Linkage Position: For the butyl series, dimers linked through the O-2 position generally exhibit lower cmc values compared to their isomers linked through O-6. conicet.gov.ar This suggests that O-2 linkage promotes more efficient micelle formation. arkat-usa.org

Spacer Type: The nature of the spacer is also crucial. A different behavior is observed for dimers linked with a rigid terephthalic spacer; the O-6-linked dimer is insoluble in water, whereas the O-2 linked isomer is soluble enough for its properties to be measured. arkat-usa.orgconicet.gov.ar

Anomeric Configuration: The anomeric configuration (α vs. β) of the glucoside unit also influences surfactant properties. A gemini surfactant prepared from two molecules of n-butyl β-D-glucopyranoside linked at O-6 with a succinyl spacer showed different interfacial behavior compared to its α-anomer counterpart. arkat-usa.org

The table below summarizes the interfacial properties of various gemini surfactants derived from n-Butyl D-Glucopyranoside.

| Compound | Spacer | Linkage Position | Anomeric Config. | CMC (mM) | γcmc (mN/m) |

| Monomer | - | - | α | 27.0 | 28.5 |

| Dimer 1 | Succinyl | O-6 | α | 4.8 | 32.5 |

| Dimer 2 | Glutaryl | O-6 | α | 3.5 | 32.8 |

| Dimer 3 | Terephthloyl | O-6 | α | Insoluble | - |

| Dimer 4 | Succinyl | O-2 | α | 1.8 | 36.1 |

| Dimer 5 | Terephthloyl | O-2 | α | 0.9 | 39.5 |

| Dimer 6 | Succinyl | O-6 | β | 5.2 | 31.5 |

| Data sourced from Castro, M.J.L. et al. (2002). conicet.gov.ar |

To understand the observed differences in interfacial properties, molecular modeling has been employed. arkat-usa.orgconicet.gov.ar Conformational analysis through molecular modeling showed that gemini surfactants linked via succinate (B1194679) and terephthalate (B1205515) spacers could adopt highly ordered conformations. conicet.gov.ar In these structures, the two butyl chains are arranged parallel to each other and perpendicular to the plane formed by the carbohydrate units and the linker. conicet.gov.ar This ordered arrangement is thought to enhance intermolecular interactions, leading to more favorable micelle formation, particularly for the O-2-linked dimers where the sugar moieties are more exposed to the solvent. arkat-usa.orgconicet.gov.ar In contrast, the structures of O-6-linked dimers are considered less ordered, making adsorption at the air-water interface the preferred process over micellization. arkat-usa.org

Influence of Linkage Position and Anomeric Configuration on Interfacial Properties

Comparative Research with Related Alpha-D-Glucopyranosides (e.g., Methyl-α-D-glucopyranoside, Tert-Butyl-α-D-glucopyranoside)

Comparative studies with other alkyl-α-D-glucopyranosides help to contextualize the properties of Butyl-α-D-glucopyranoside and its derivatives.

Methyl-α-D-glucopyranoside: This is one of the most extensively studied analogues. Its derivatives have been a focal point for synthetic and biological research. banglajol.infonih.gov Numerous acylated derivatives of Methyl-α-D-glucopyranoside have been synthesized and tested for antimicrobial activity, providing a foundational understanding of how different acyl groups affect biological function. innspub.netresearchgate.net Furthermore, computational studies using density functional theory (DFT) have been performed on its derivatives to analyze their structural and thermodynamic properties, revealing that increasing molecular weight through derivatization can improve stability. banglajol.info Crystalline complexes of Methyl-α-D-glucopyranoside with artificial receptors have also been studied to understand the noncovalent interactions involved in carbohydrate recognition. nih.gov

Tert-Butyl-α-D-glucopyranoside: This compound represents an interesting structural variant due to its branched, tertiary alkyl group. It has been successfully synthesized for the first time via an enzymatic process using cyclodextrin (B1172386) glucanotransferases (CGTases). mdpi.comresearchgate.net The synthesized Tert-Butyl-α-D-glucopyranoside exhibits typical surfactant behavior. mdpi.comfranciscoploulab.eu A comparison of its surfactant properties with other linear alkyl glucosides highlights the effect of the alkyl chain's structure.

The table below presents a comparison of the critical micellar concentration (cmc) for different α-D-glucopyranosides.

| Compound | Alkyl Group | CMC (mM) |

| Butyl-α-D-glucopyranoside | n-Butyl | 27.0 |

| Tert-Butyl-α-D-glucopyranoside | tert-Butyl | 4.0 - 4.5 |

| Octyl-α-D-glucopyranoside | n-Octyl | 25.0 |

| Data sourced from Castro, M.J.L. et al. (2002) and Garcia-Arellano, H. et al. (2019). conicet.gov.arresearchgate.net |

This comparison shows that the branched structure of the tert-butyl group leads to a significantly lower cmc compared to the linear n-butyl and n-octyl analogues, indicating a greater tendency to form micelles.

Studies on Beta-Anomer Counterparts (e.g., Butyl β-D-glucopyranoside)

The study of anomers is critical in glycoscience, as the stereochemical orientation at the anomeric carbon (C1) can profoundly influence a molecule's physical, chemical, and biological properties. Butyl-α-D-glucopyranoside and its beta counterpart, Butyl-β-D-glucopyranoside, are anomers that differ only in the configuration of the glycosidic bond. doubtnut.com In the alpha-anomer, the butoxy group at C1 is in an axial position (pointing down relative to the plane of the glucose ring), whereas in the beta-anomer, it occupies an equatorial position (pointing out from the plane of the ring). doubtnut.com This single stereochemical variance leads to significant differences in their molecular properties and reactivity, which is a key focus of research.

Research into Butyl-β-D-glucopyranoside often runs parallel to that of its alpha counterpart, providing a basis for comparative studies. Butyl-β-D-glucopyranoside is recognized as a non-ionic detergent frequently employed in biochemical research, particularly for the solubilization of membrane proteins for structural and functional studies. chemsynlab.com Its utility in this area is attributed to its amphipathic nature, combining a hydrophilic glucose headgroup with a short, hydrophobic butyl tail. chemsynlab.com

Synthesis and Characterization

The synthesis of Butyl-β-D-glucopyranoside has been approached through both chemical and enzymatic routes.

Chemical Synthesis: Traditional chemical synthesis may involve a two-step process that begins with the acylation of glucose with butanol, followed by the deprotection of the hydroxyl groups to yield the final product. chemsynlab.com Characterization of the synthesized compound is typically performed using methods such as NMR spectroscopy and mass spectrometry. chemsynlab.com One specific method reported the synthesis of (-)-s-Butyl β-D-glucopyranoside tetraacetate by reacting acetobromoglucose with (-)-butan-2-ol. scispace.com

Enzymatic Synthesis: Enzymatic methods offer a greener alternative with high selectivity. These processes often utilize glycoside hydrolases, such as β-glucosidase, which can catalyze the transfer of a glucose moiety to an acceptor like butanol. researchgate.netnih.gov To drive the reaction toward synthesis (transglycosylation) rather than hydrolysis, researchers have explored various strategies. One study on the related Butyl-β-D-galactoside investigated the use of acetone (B3395972) as a cosolvent to create a single-phase ternary system (acetone/1-butanol/aqueous solution). nih.gov This approach increases the concentration of the butanol acceptor in the reaction medium, thereby favoring the synthesis reaction over the competing hydrolysis of the sugar donor. nih.gov Another research effort focused on the direct β-glycosidation of various alcohols using immobilized β-glucosidase from almonds in a 90% tert-butanol/water solution, successfully producing naturally occurring β-D-glucopyranosides in moderate yields. researchgate.net

Comparative Research Findings

The distinct spatial arrangements of the anomers result in different behaviors. The α-configuration and β-configuration can lead to different enzyme recognition patterns and rates of hydrolysis. For instance, research on resveratrol (B1683913) glucosides indicated that the α-anomer exhibited superior surfactant performance compared to its β-anomer counterpart. mdpi.com

In the context of biofuel production, engineered Saccharomyces cerevisiae expressing a β-glucosidase from Neurospora crassa was found to produce ethyl-β-D-glucoside through the enzyme's transglycosylation activity in the presence of high ethanol (B145695) concentrations. osti.gov This research suggests the potential for using this system to generate a wide range of alkyl-glucosides, including Butyl-β-D-glucopyranoside. osti.gov Furthermore, studies have been conducted on the synthesis and antimicrobial evaluation of various n-butyl α- and β-D-glucopyranoside derivatives, highlighting the ongoing investigation into the distinct biological activities of these anomers. cu.ac.bd Butyl-β-D-glucopyranoside has also been identified as a naturally occurring compound in organisms such as Ipomoea nil (Japanese morning glory) and Prunus armeniaca (apricot). nih.gov

The table below summarizes the key distinctions between the two anomers.

Table 1: Comparison of Butyl-α-D-glucopyranoside and Butyl-β-D-glucopyranoside

| Feature | Butyl-α-D-glucopyranoside | Butyl-β-D-glucopyranoside |

|---|---|---|

| Anomeric Carbon (C1) Configuration | The butoxy group is in the axial position. doubtnut.com | The butoxy group is in the equatorial position. doubtnut.com |

| Typical Synthesis Enzyme | α-glucosidase or cyclodextrin glucanotransferases (CGTases). mdpi.com | β-glucosidase. researchgate.netnih.gov |

| Primary Research Applications | Studied for its surfactant properties. mdpi.comresearchgate.net | Used as a non-ionic detergent for solubilizing membrane proteins. chemsynlab.com |

| Natural Occurrence | Not specified in provided sources. | Reported in Ipomoea nil and Prunus armeniaca. nih.gov |

The following table outlines different enzymatic synthesis strategies for related beta-glycosides, which are relevant to the production of Butyl-β-D-glucopyranoside.

Table 2: Research on Enzymatic Synthesis of β-Alkyl Glycosides

| Enzyme | Acceptor/Substrate | Reaction System | Key Finding | Reference |

|---|---|---|---|---|

| Aspergillus oryzae β-galactosidase | 1-Butanol, Lactose (B1674315) | Ternary system: Acetone/1-Butanol/Aqueous Solution | Acetone as a cosolvent increases butanol concentration, favoring synthesis over hydrolysis. | nih.gov |

| Immobilized β-glucosidase (almonds) | Functionalized primary alcohols, D-glucose | 90% tert-butanol/H₂O solution | Effective for direct synthesis of various naturally occurring β-D-glucopyranosides. | researchgate.net |

Vii. Environmental and Sustainability Research Perspectives

Biodegradability Studies of Butyl-α-D-glucopyranoside

A critical factor in assessing the environmental impact of a chemical compound is its ability to biodegrade. Research and regulatory assessments have consistently shown that Butyl-α-D-glucopyranoside and the broader class of alkyl polyglucosides (APGs) exhibit excellent biodegradability. chemcomplex.comhashnode.dev